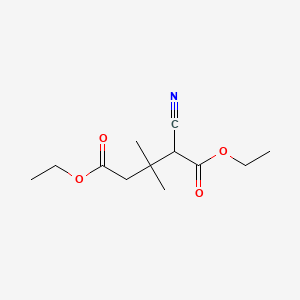

Diethyl 2-cyano-3,3-dimethylpentanedioate

Description

Diethyl 2-cyano-3,3-dimethylpentanedioate (CAS: Pentanedioic acid, 3-cyano-2-methyl-, 1,5-diethyl ester) is a cyano-substituted ester with a branched pentanedioate backbone. Its molecular structure features a cyano group at the 2-position, two methyl groups at the 3-position, and ethyl ester moieties at the terminal carboxylic acid groups.

Properties

IUPAC Name |

diethyl 2-cyano-3,3-dimethylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-16-10(14)7-12(3,4)9(8-13)11(15)17-6-2/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHFCWIKOAEFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)C(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-cyano-3,3-dimethylpentanedioate is synthesized from ethyl 3-methyl-2-butenoate and ethyl cyanoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction between the two starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-cyano-3,3-dimethylpentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of ester derivatives.

Scientific Research Applications

Diethyl 2-cyano-3,3-dimethylpentanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of biologically relevant compounds.

Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 2-cyano-3,3-dimethylpentanedioate involves its reactivity with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Structural Analogs in Photoprotection

Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenyl-2-propenoate)

- Structure: Features a cyano group and ester functionality but includes diphenyl and propenoate groups instead of dimethylpentanedioate.

- Application : Widely used in sunscreens for UVB/UVA protection.

- Performance : In a study synthesizing octocrylene derivatives, compounds with balanced substituents (e.g., compound 7) achieved SPF 5 and UVAPF 8, indicating moderate photoprotection .

- Comparison: Diethyl 2-cyano-3,3-dimethylpentanedioate lacks conjugated double bonds and aromatic groups, likely reducing UV absorption efficiency. Its ester groups may enhance solubility but offer weaker photostability compared to octocrylene’s diphenyl system.

Ethyl 2-cyanobutanoate

- Structure: Simpler backbone with a single cyano and ethyl ester group.

- Reactivity : Used as a building block in organic synthesis.

Antiproliferative Triterpenoid Derivatives

CDDO and CDODO-Me Derivatives

- Structure: Triterpenoid cores (e.g., oleanolic acid) with cyano-enone modifications (e.g., 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester, CDODO-Me-11).

- Activity: These compounds inhibit cancer cell proliferation (e.g., HL-60 leukemia cells) at nanomolar concentrations by activating PPARγ and inducing apoptosis .

- Key Findings: Cyano-enone groups enhance antiproliferative potency compared to 3-keto or hydroxymethylene substituents . Methyl esterification at C-30 improves cellular uptake and activity over free acids .

- Comparison: this compound lacks the triterpenoid scaffold and conjugated enone system critical for PPARγ binding. Its diethyl esters may reduce bioavailability compared to methyl esters in CDODO-Me derivatives.

Data Tables

Table 1: Key Properties of this compound and Analogs

Biological Activity

Diethyl 2-cyano-3,3-dimethylpentanedioate, also known as a derivative of cyanoacetate, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a versatile building block in organic synthesis, but recent studies have begun to elucidate its pharmacological potential.

Chemical Structure and Properties

This compound features a cyano group and two ester functionalities that contribute to its reactivity and biological interactions. The chemical structure can be represented as follows:

This compound is characterized by its ability to undergo various chemical transformations, making it useful in synthesizing more complex molecules.

Biological Activity

1. Antioxidant Properties

Recent research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound could reduce oxidative damage in cellular models, suggesting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Anti-inflammatory Effects

Another important aspect of the biological activity of this compound is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

3. Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in breast cancer and lung cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activities of this compound can be attributed to its interactions with various molecular targets:

- Reactive Oxygen Species (ROS) : By scavenging ROS, the compound mitigates oxidative stress.

- Cytokine Signaling Pathways : It modulates inflammatory responses by affecting cytokine production.

- Cell Cycle Regulation : The compound appears to interfere with cell cycle progression in cancer cells, promoting apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was administered to neuronal cells exposed to oxidative stress. The results showed a significant reduction in cell death compared to control groups. This suggests that the compound could play a role in developing therapies for neurodegenerative disorders .

Case Study: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptotic markers. Specifically, breast cancer cells exhibited a reduction in proliferation rates by over 50% after treatment with this compound for 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.